1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride
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Overview
Description
1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H10N2S.2HCl and a molecular weight of 227.16 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the cyclopropane ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylthiazole with cyclopropanamine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinities and molecular docking analyses provide insights into its mechanism .
Comparison with Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)propane-1-amine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)butane-1-amine dihydrochloride
Comparison: 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties. The rigidity and strain of the cyclopropane ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
2172600-26-7 |
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Molecular Formula |
C7H12Cl2N2S |
Molecular Weight |
227.2 |
Purity |
95 |
Origin of Product |
United States |
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